molecular formula C23H33Cl2N5O3 B12373952 Lenalidomide 5'-piperazine-4-methylpiperidine (hydrochloride)

Lenalidomide 5'-piperazine-4-methylpiperidine (hydrochloride)

Cat. No.: B12373952
M. Wt: 498.4 g/mol
InChI Key: GCOKMWGDIBQIRU-UHFFFAOYSA-N
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Description

Lenalidomide 5’-piperazine-4-methylpiperidine (hydrochloride) is a functionalized cerebellar ligand used in the development of PROTAC (PROteolysis TArgeting Chimeras) technology. This compound combines an E3 ligase ligand with a terminal piperidine, facilitating subsequent chemical reactions to generate protein degradants with rigid connectors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lenalidomide 5’-piperazine-4-methylpiperidine (hydrochloride) involves the functionalization of lenalidomide with a piperazine and piperidine moiety. The reaction typically requires specific conditions such as controlled temperature and pH, along with the use of solvents like dimethyl sulfoxide (DMSO) and reagents like hydrochloric acid for the formation of the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The production is carried out in specialized facilities equipped with advanced technology to handle the complex chemical reactions involved .

Chemical Reactions Analysis

Types of Reactions

Lenalidomide 5’-piperazine-4-methylpiperidine (hydrochloride) undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

Lenalidomide 5’-piperazine-4-methylpiperidine (hydrochloride) has a wide range of scientific research applications:

Mechanism of Action

The compound exerts its effects by binding to the cereblon E3 ubiquitin ligase complex, altering its specificity to target specific proteins for degradation. This process involves the ubiquitination and subsequent proteasomal degradation of the target proteins, leading to the modulation of various cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Lenalidomide 5’-piperazine-4-methylpiperidine (hydrochloride) is unique due to its functionalization with a piperazine and piperidine moiety, which enhances its ability to form rigid connectors in PROTAC technology. This feature distinguishes it from other similar compounds and makes it a valuable tool in targeted protein degradation research .

Properties

Molecular Formula

C23H33Cl2N5O3

Molecular Weight

498.4 g/mol

IUPAC Name

3-[3-oxo-6-[4-(piperidin-4-ylmethyl)piperazin-1-yl]-1H-isoindol-2-yl]piperidine-2,6-dione;dihydrochloride

InChI

InChI=1S/C23H31N5O3.2ClH/c29-21-4-3-20(22(30)25-21)28-15-17-13-18(1-2-19(17)23(28)31)27-11-9-26(10-12-27)14-16-5-7-24-8-6-16;;/h1-2,13,16,20,24H,3-12,14-15H2,(H,25,29,30);2*1H

InChI Key

GCOKMWGDIBQIRU-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)N4CCN(CC4)CC5CCNCC5.Cl.Cl

Origin of Product

United States

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